LogP Increase of 0.79–0.96 Units vs. Methyl Ester Improves Organic Phase Partitioning During Workup
The tert-butyl ester exhibits a calculated logP of 2.45 (ChemSpace [1]) to 2.66 (ACD/LogP, ChemSpider ), compared to a computed logP of 1.67 for methyl 4-(2-aminoethyl)benzoate (Molbase [2]). This translates to an approximately 0.79–0.96 log unit increase in lipophilicity, equating to a roughly 6- to 9-fold higher octanol-water partition coefficient, which can simplify extractive workup by driving the compound more efficiently into organic phases.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.45 (ChemSpace) – 2.66 (ACD/LogP) |
| Comparator Or Baseline | Methyl 4-(2-aminoethyl)benzoate: logP 1.67 (Molbase) |
| Quantified Difference | Δ logP ≈ +0.79 to +0.96 (≈6–9× increase in Kow) |
| Conditions | Predicted/computed logP values from chemical databases (ChemSpace, ChemSpider ACD/Labs, Molbase) |
Why This Matters
Higher lipophilicity directly influences organic-aqueous partitioning during workup and may affect membrane permeability in biological assays, making tert-butyl ester intermediates easier to isolate and potentially more cell-permeable than the methyl analog.
- [1] ChemSpace. tert-Butyl 4-(2-aminoethyl)benzoate (CSSB00000311003). LogP: 2.45. View Source
- [2] Molbase. Methyl 4-(2-aminoethyl)benzoate (CAS 77265-67-9). LogP: 1.67470. View Source
